molecular formula C19H28O2 B1680557 9beta,10alpha-Testosterone CAS No. 571-41-5

9beta,10alpha-Testosterone

Cat. No. B1680557
CAS RN: 571-41-5
M. Wt: 288.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-UESMBRTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a 3-hydroxy steroid. It has a role as an androgen.
A potent androgenic steroid and major product secreted by the LEYDIG CELLS of the TESTIS. Its production is stimulated by LUTEINIZING HORMONE from the PITUITARY GLAND. In turn, testosterone exerts feedback control of the pituitary LH and FSH secretion. Depending on the tissues, testosterone can be further converted to DIHYDROTESTOSTERONE or ESTRADIOL.

properties

CAS RN

571-41-5

Product Name

9beta,10alpha-Testosterone

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9R,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16+,17-,18+,19-/m0/s1

InChI Key

MUMGGOZAMZWBJJ-UESMBRTFSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]34C

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Appearance

Solid powder

Other CAS RN

58-22-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

17 beta Hydroxy 4 Androsten 3 one
17 beta Hydroxy 8 alpha 4 Androsten 3 one
17-beta-Hydroxy-4-Androsten-3-one
17-beta-Hydroxy-8 alpha-4-Androsten-3-one
8 Isotestosterone
8-Isotestosterone
Androderm
AndroGel
Andropatch
Androtop
Histerone
Sterotate
Sustanon
Testim
Testoderm
Testolin
Testopel
Testosterone
Testosterone Sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9beta,10alpha-Testosterone
Reactant of Route 2
9beta,10alpha-Testosterone
Reactant of Route 3
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Reactant of Route 4
9beta,10alpha-Testosterone
Reactant of Route 5
9beta,10alpha-Testosterone
Reactant of Route 6
9beta,10alpha-Testosterone

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